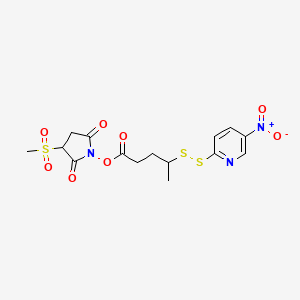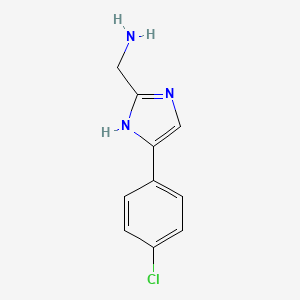
Nvp-qav-572
Übersicht
Beschreibung
NVP-QAV-572 ist ein potenter Inhibitor der Phosphoinositid-3-Kinase (PI3K), der speziell auf das PI3K-Enzym mit einem IC50-Wert von 10 Nanomolar abzielt . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um den PI3K-Signalweg zu untersuchen, der eine entscheidende Rolle in verschiedenen zellulären Prozessen spielt, darunter Zellwachstum, Proliferation, Differenzierung und Überleben .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von NVP-QAV-572 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen. Das Endprodukt wird durch Reinigungsprozesse wie Umkristallisation oder Chromatographie gewonnen .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen wie die Synthese im Labormaßstab, ist jedoch für die Produktion im großen Maßstab optimiert. Dies beinhaltet die Verwendung von automatisierten Reaktoren, Durchflussanlagen und fortschrittlichen Reinigungstechniken, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
NVP-QAV-572 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere Atome oder Gruppen ersetzt werden
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Verschiedene Nucleophile oder Elektrophile können verwendet werden, abhängig von der gewünschten Substitution
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. So kann Oxidation oxidierte Derivate ergeben, während Reduktion reduzierte Formen der Verbindung erzeugen kann .
Wissenschaftliche Forschungsanwendungen
NVP-QAV-572 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird verwendet, um den PI3K-Signalweg und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen.
Biologie: Wird in der Zell- und Molekularbiologieforschung eingesetzt, um die Auswirkungen der PI3K-Inhibition auf Zellwachstum, Proliferation und Überleben zu untersuchen.
Medizin: Als potenzielles therapeutisches Mittel für Krankheiten mit dysregulierter PI3K-Signalgebung, wie z. B. Krebs und entzündliche Erkrankungen, untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf den PI3K-Signalweg abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Aktivität des PI3K-Enzyms hemmt. Diese Hemmung stört den PI3K-Signalweg, was zu einer verringerten Phosphorylierung von nachgeschalteten Zielmolekülen wie AKT und mTOR führt. Die Störung dieses Signalwegs beeinflusst verschiedene zelluläre Prozesse, darunter Zellwachstum, Proliferation und Überleben .
Wirkmechanismus
NVP-QAV-572 exerts its effects by inhibiting the activity of the PI3K enzyme. This inhibition disrupts the PI3K signaling pathway, leading to reduced phosphorylation of downstream targets such as AKT and mTOR. The disruption of this pathway affects various cellular processes, including cell growth, proliferation, and survival .
Vergleich Mit ähnlichen Verbindungen
NVP-QAV-572 ist im Vergleich zu anderen PI3K-Inhibitoren aufgrund seiner hohen Potenz und Selektivität für das PI3K-Enzym einzigartig. Zu ähnlichen Verbindungen gehören:
BKM120 (Buparlisib): Ein weiterer PI3K-Inhibitor mit einem breiteren Aktivitätsspektrum.
GDC-0941 (Pictilisib): Ein potenter PI3K-Inhibitor mit einer anderen chemischen Struktur.
CAL-101 (Idelalisib): Ein isoformenselektiver PI3K-Inhibitor, der in klinischen Settings eingesetzt wird
Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Selektivität, Potenz und chemischen Struktur, was this compound zu einem wertvollen Werkzeug für spezielle Forschungsanwendungen macht .
Eigenschaften
IUPAC Name |
1-[2-[2-(2-fluoroethyl)tetrazol-5-yl]ethyl]-3-[5-(3-fluoro-4-methylsulfonylphenyl)-4-methyl-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N7O3S2/c1-10-15(11-3-4-13(12(19)9-11)31(2,28)29)30-17(21-10)22-16(27)20-7-5-14-23-25-26(24-14)8-6-18/h3-4,9H,5-8H2,1-2H3,(H2,20,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEZRRNNFHAJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NCCC2=NN(N=N2)CCF)C3=CC(=C(C=C3)S(=O)(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B3182601.png)
![4-[[3-bromo-4-ethoxy-5-(4-methylbenzoyl)benzoyl]amino]benzoic acid](/img/structure/B3182615.png)

